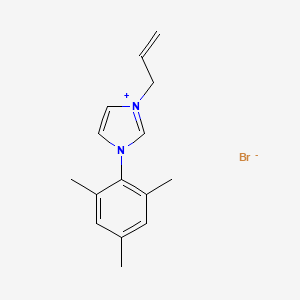
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide is an ionic liquid with a unique structure that combines an imidazolium cation with an allyl group and a 2,4,6-trimethylphenyl substituent. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide typically involves the alkylation of 1-allyl-3-methylimidazole with 2,4,6-trimethylphenyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
Uniqueness
1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide is unique due to the presence of the allyl group, which imparts additional reactivity and versatility compared to other imidazolium compounds. This structural feature allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C15H19BrN2 |
|---|---|
Molekulargewicht |
307.23 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C15H19N2.BrH/c1-5-6-16-7-8-17(11-16)15-13(3)9-12(2)10-14(15)4;/h5,7-11H,1,6H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KMLMFXQYOWEODH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)CC=C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
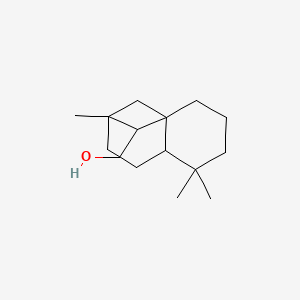

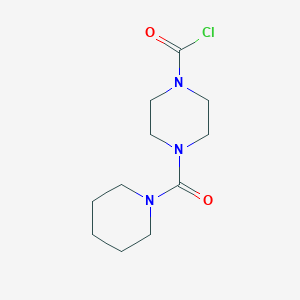
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
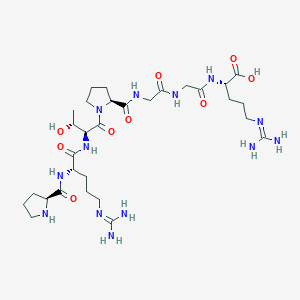
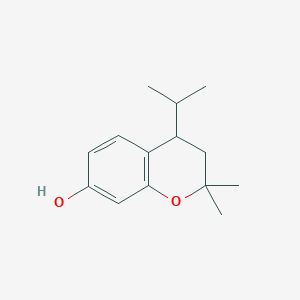
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
